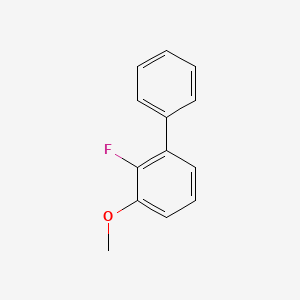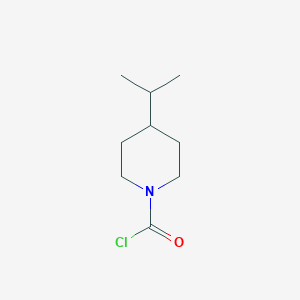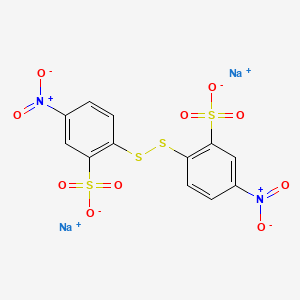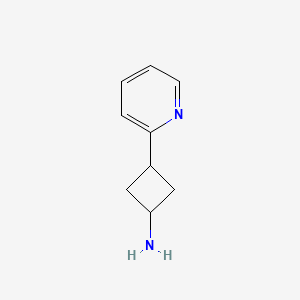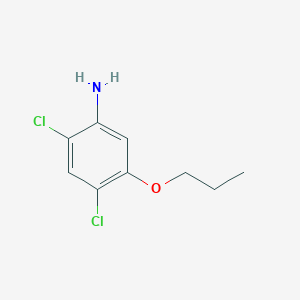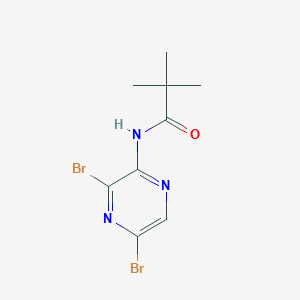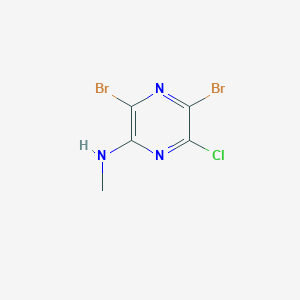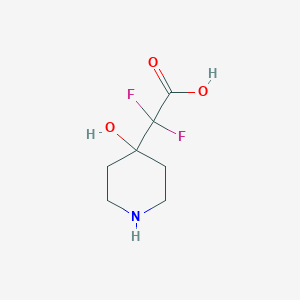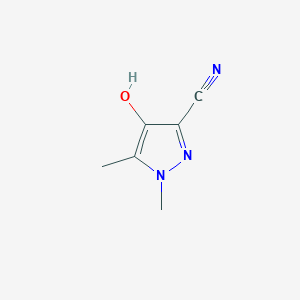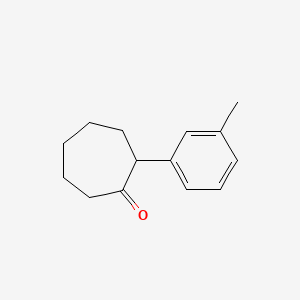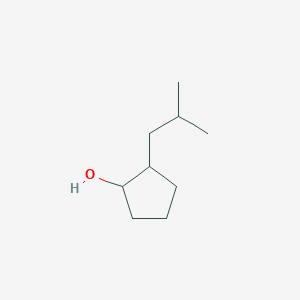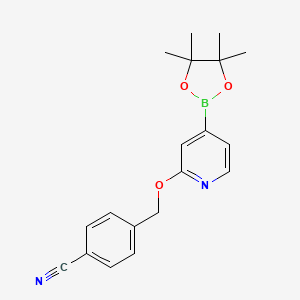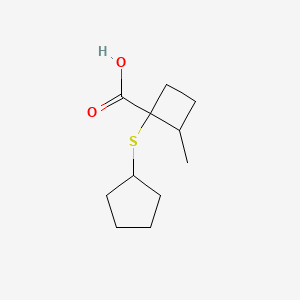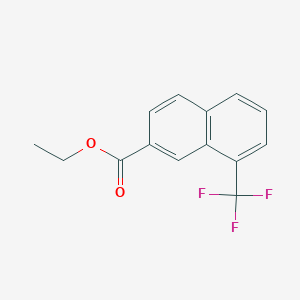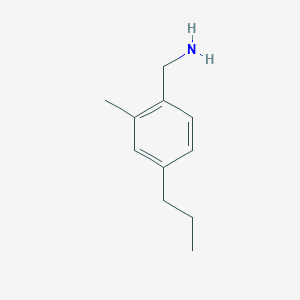
(2-Methyl-4-propylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-4-propylphenyl)methanamine: is an organic compound with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol . This compound is characterized by a phenyl ring substituted with a methyl group at the second position and a propyl group at the fourth position, along with a methanamine group attached to the phenyl ring. It is primarily used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-propylphenyl)methanamine typically involves the alkylation of a suitable precursor, such as 2-methyl-4-propylphenol, followed by amination. The reaction conditions often include the use of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methyl-4-propylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Methyl-4-propylphenyl)methanamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used as a model compound to investigate the interactions of amines with enzymes and receptors .
Medicine: Its structural features make it a valuable scaffold for designing bioactive molecules .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be employed as a precursor in the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of (2-Methyl-4-propylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on the nature of the target. The methanamine group plays a crucial role in binding to the active site of the target, facilitating the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
- (2-Methyl-4-ethylphenyl)methanamine
- (2-Methyl-4-butylphenyl)methanamine
- (2-Methyl-4-isopropylphenyl)methanamine
Comparison: Compared to its similar compounds, (2-Methyl-4-propylphenyl)methanamine exhibits unique properties due to the presence of the propyl group. This structural feature influences its reactivity and interaction with molecular targets, making it distinct in terms of its chemical and biological activities .
Eigenschaften
Molekularformel |
C11H17N |
|---|---|
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
(2-methyl-4-propylphenyl)methanamine |
InChI |
InChI=1S/C11H17N/c1-3-4-10-5-6-11(8-12)9(2)7-10/h5-7H,3-4,8,12H2,1-2H3 |
InChI-Schlüssel |
OQPXUYOCQCVOMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


